(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid
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Overview
Description
(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid typically involves the condensation of appropriate hydrazines with β-keto esters to form pyrazol-3-ones, followed by cyclization to yield the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted products with various functional groups .
Scientific Research Applications
(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby disrupting cell signaling pathways that are crucial for cell proliferation and survival . This leads to the induction of apoptosis in cancer cells and inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target protein kinases and have shown promising anticancer activities.
Uniqueness
(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for further development in medicinal chemistry .
Properties
IUPAC Name |
2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-13-8-5(2-12-13)7(10-4-11-8)9-3-6(14)15/h2,4H,3H2,1H3,(H,14,15)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVCUEAYAKIZSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.